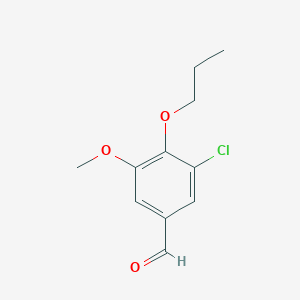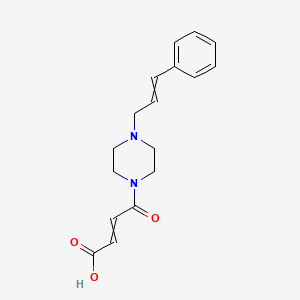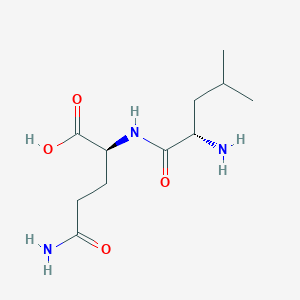
3-Chloro-5-methoxy-4-propoxybenzaldehyde
Übersicht
Beschreibung
“3-Chloro-5-methoxy-4-propoxybenzaldehyde” is a chemical compound with the CAS Number: 832674-55-2 . It has a molecular weight of 228.68 . The IUPAC name for this compound is 3-chloro-5-methoxy-4-propoxybenzaldehyde . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “3-Chloro-5-methoxy-4-propoxybenzaldehyde” is1S/C11H13ClO3/c1-3-4-15-11-9 (12)5-8 (7-13)6-10 (11)14-2/h5-7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“3-Chloro-5-methoxy-4-propoxybenzaldehyde” is a liquid at room temperature . It has a molecular weight of 228.68 . The compound’s InChI code is1S/C11H13ClO3/c1-3-4-15-11-9 (12)5-8 (7-13)6-10 (11)14-2/h5-7H,3-4H2,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
Research in chemical synthesis often explores the modification of benzaldehyde derivatives, including halogenated and methoxy-substituted compounds, for various applications. For instance, studies have demonstrated the synthesis and structural verification of chlorinated vanillins and syringaldehydes, highlighting the importance of such compounds in understanding chemical degradation products of lignin and humic substances (Hyötyläinen & Knuutinen, 1993). These methodologies could be relevant for the synthesis of 3-Chloro-5-methoxy-4-propoxybenzaldehyde and its derivatives.
Regioselective Modification
The regioselective modification of benzaldehyde derivatives is a key area of research, enabling the development of compounds with specific functional groups for targeted applications. A study on the reductive electrophilic substitution of derivatives of 3,4,5-trimethoxybenzaldehyde provides insights into how specific methoxy groups can be selectively modified, which is pertinent for the manipulation of 3-Chloro-5-methoxy-4-propoxybenzaldehyde for desired end-uses (Azzena et al., 1992).
Antioxidant Activity
The synthesis of chalcone derivatives from halogenated vanillin, including activities such as antioxidant testing, illustrates the potential biological and chemical applications of modified benzaldehydes. This type of research, such as the synthesis and evaluation of antioxidant activity of various halogenated benzaldehyde derivatives (Rijal, Haryadi, & Anwar, 2022), suggests a pathway for exploring the biological activities of 3-Chloro-5-methoxy-4-propoxybenzaldehyde derivatives.
Photochemical and Electrochemical Studies
Investigations into the photochemical and electrochemical behaviors of benzaldehyde derivatives underpin their applications in materials science, environmental chemistry, and synthetic organic chemistry. For example, studies on the UV-induced conformational isomerization and photochemistry of chloro-methoxybenzaldehydes (Ildiz, Konarska, & Fausto, 2019) provide a basis for understanding the reactivity and stability of 3-Chloro-5-methoxy-4-propoxybenzaldehyde under various conditions.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
The primary targets of 3-Chloro-5-methoxy-4-propoxybenzaldehyde are currently unknown .
Biochemical Pathways
It’s worth noting that a structurally similar compound, 3-methoxy-4-propoxybenzaldehyde, is used in the synthesis of chalcone derivatives of benzo[b]furan as potential antibacterial agents .
Eigenschaften
IUPAC Name |
3-chloro-5-methoxy-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXJCSOGXRWPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274125 | |
| Record name | 3-Chloro-5-methoxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxy-4-propoxybenzaldehyde | |
CAS RN |
832674-55-2 | |
| Record name | 3-Chloro-5-methoxy-4-propoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methoxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2,5-dibenzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1636037.png)








![(2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1636069.png)

![2-(2-Chlorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1636079.png)

